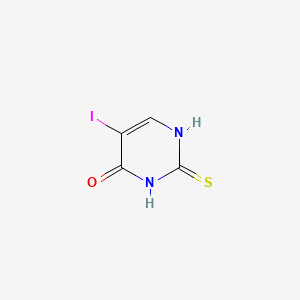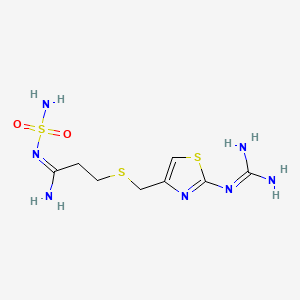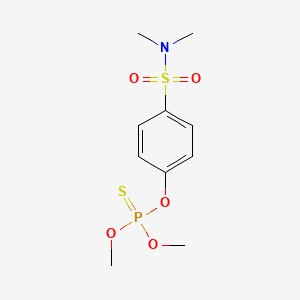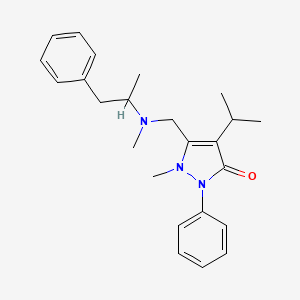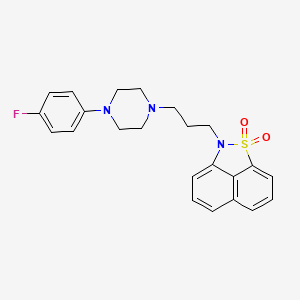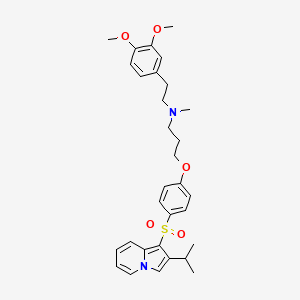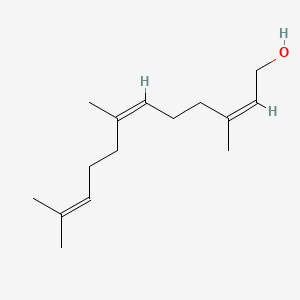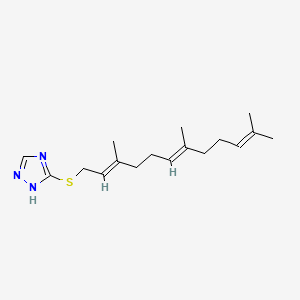![molecular formula C23H27FN2O2S B1672119 3-[2-[4-(ベンゼンスルフィニルメチル)-4-メトキシピペリジン-1-イル]エチル]-5-フルオロ-1H-インドール CAS No. 158848-32-9](/img/structure/B1672119.png)
3-[2-[4-(ベンゼンスルフィニルメチル)-4-メトキシピペリジン-1-イル]エチル]-5-フルオロ-1H-インドール
概要
説明
GR 159897は、ニューロキニン-2(NK2)受容体の強力かつ選択的なアンタゴニストです。 化学名は5-フルオロ-3-[2-[4-メトキシ-4-[®-フェニルスルフィニル]メチル]-1-ピペリジニル]エチル]-1H-インドールです 。この化合物は、NK2受容体に対する独自の特性と選択的効果により、さまざまな科学研究分野で大きな可能性を示しています。
科学的研究の応用
GR 159897は、幅広い科学研究アプリケーションを持っています。
化学: NK2受容体とそのさまざまな生理学的プロセスにおける役割を研究するためのツール化合物として使用されます。
生物学: GR 159897は、さまざまな組織におけるNK2受容体の生物学的機能を理解するための研究に使用されます。
作用機序
GR 159897は、NK2受容体に選択的に結合して拮抗することにより効果を発揮します。この受容体は、平滑筋収縮や神経伝達など、さまざまな生理学的プロセスに関与しています。 GR 159897は、NK2受容体を遮断することにより、気管支収縮を抑制し、抗不安効果をもたらすことができます 。関与する分子標的および経路には、化合物の治療効果にとって重要な、NK2受容体媒介シグナル伝達経路の阻害が含まれます。
類似の化合物との比較
GR 159897は、他の類似の化合物と比較して、NK2受容体に対する高い選択性と効力でユニークです。いくつかの類似した化合物には以下が含まれます。
イボダタント: 化学構造が異なるものの、同様の用途を持つ別のNK2受容体アンタゴニスト。
ネパダタント: ペプチドベースのNK2受容体アンタゴニストで、異なる薬物動態特性を持っています。
サレダタント: 他のニューロキニン受容体にも追加の効果を持つNK2受容体アンタゴニスト.
これらの化合物は同様の治療用途を共有しますが、化学構造、選択性、薬物動態プロファイルが異なります。そのため、GR 159897は科学研究におけるユニークで貴重なツールとなっています。
生化学分析
Biochemical Properties
GR-159897 interacts with the NK2 receptor, a G-protein coupled receptor that binds to the neuropeptide substance P . The compound competes for binding of [3H]GR100679 to human NK2-transfected CHO cells . It inhibits NK2 receptor-mediated contraction of guinea pig trachea .
Cellular Effects
GR-159897 has been shown to have significant effects on various types of cells and cellular processes. It inhibits bronchoconstriction of the airways, which may potentially make it useful in the treatment of asthma . In the context of inflammation, GR-159897 has been shown to inhibit signaling between glial and neuronal cells, accelerating recovery from inflammation .
Molecular Mechanism
GR-159897 exerts its effects at the molecular level primarily through its antagonistic action on the NK2 receptor . By binding to the NK2 receptor, it prevents the receptor’s natural ligand, neurokinin A, from binding and activating the receptor . This inhibition of receptor activation leads to a decrease in the downstream signaling pathways normally initiated by the NK2 receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, GR-159897 has been shown to cause significant and dose-dependent increases in the amount of time mice spent in the more aversive light compartment of the light-dark box, with no effect on locomotor activity .
Dosage Effects in Animal Models
In animal models, the effects of GR-159897 vary with different dosages. For instance, in the marmoset human intruder response test, GR-159897 significantly increased the amount of time marmosets spent at the front of the cage during confrontation with a human observer .
Metabolic Pathways
Given its role as an NK2 receptor antagonist, it is likely involved in the regulation of neurokinin signaling pathways .
Subcellular Localization
Given its role as an NK2 receptor antagonist, it is likely to be found in the vicinity of NK2 receptors, which are typically located on the cell membrane .
準備方法
反応条件は一般的に、反応を促進するために、ジメチルスルホキシド(DMSO)などの強力な塩基と溶媒を使用します 。GR 159897の工業生産方法は広く文書化されていませんが、合成は一般的にラボ設定で使用されているものと同様の経路に従い、規模と収率に合わせて最適化されています。
化学反応の分析
GR 159897は、以下を含むさまざまな化学反応を起こします。
酸化: フェニルスルフィニル基は酸化されてスルホン誘導体になります。
還元: この化合物は、フッ素原子を除去するか、またはピペリジン環を修飾するために還元できます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のための求核剤が含まれます。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
類似化合物との比較
GR 159897 is unique in its high selectivity and potency for the NK2 receptor compared to other similar compounds. Some similar compounds include:
Ibodutant: Another NK2 receptor antagonist with similar applications but different chemical structure.
Nepadutant: A peptide-based NK2 receptor antagonist with distinct pharmacokinetic properties.
Saredutant: An NK2 receptor antagonist with additional effects on other neurokinin receptors.
These compounds share similar therapeutic applications but differ in their chemical structures, selectivity, and pharmacokinetic profiles, making GR 159897 a unique and valuable tool in scientific research.
特性
CAS番号 |
158848-32-9 |
|---|---|
分子式 |
C23H27FN2O2S |
分子量 |
414.5 g/mol |
IUPAC名 |
5-fluoro-3-[2-[4-methoxy-4-[[(R)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole |
InChI |
InChI=1S/C23H27FN2O2S/c1-28-23(17-29(27)20-5-3-2-4-6-20)10-13-26(14-11-23)12-9-18-16-25-22-8-7-19(24)15-21(18)22/h2-8,15-16,25H,9-14,17H2,1H3/t29-/m1/s1 |
InChIキー |
BANYJBHWTOJQDU-GDLZYMKVSA-N |
SMILES |
COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)CS(=O)C4=CC=CC=C4 |
異性体SMILES |
COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)C[S@@](=O)C4=CC=CC=C4 |
正規SMILES |
COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)CS(=O)C4=CC=CC=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1-(2-(5-fluoro-1H-indol-3-yl)ethyl)-4-methoxy-4-((phenylsulfinyl)methyl)piperidine GR 159897 GR-159897 GR159897 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole (GR-159897)?
A1: GR-159897 acts as a potent and selective antagonist of the neurokinin-2 receptor (NK2R). [, , , , , , , ] This receptor is activated by neurokinin A (NKA), a peptide neurotransmitter involved in various physiological processes, including smooth muscle contraction and neurotransmission. [, , , ] By blocking NK2R, GR-159897 inhibits the downstream effects of NKA binding.
Q2: Which physiological responses are affected by GR-159897's antagonism of NK2R?
A2: Studies have demonstrated that GR-159897 effectively inhibits NKA-induced contractions in various tissues, including airway smooth muscle, bladder, and colon. [, , , , , , , ] This suggests a potential role for this compound in managing conditions associated with hyperactive smooth muscle contraction, such as asthma and irritable bowel syndrome (IBS). [, , ]
Q3: How does the potency of GR-159897 compare to other NK2R antagonists?
A3: Research indicates that GR-159897 exhibits high affinity for NK2R, comparable to other potent antagonists like SR 48968. [, , ] Notably, both compounds display superior potency compared to the dual NK1/NK2 receptor antagonist MDL 103392. []
Q4: Have there been any studies investigating the effects of GR-159897 on neuroinflammation?
A4: Yes, a study using a mouse model of colitis demonstrated that GR-159897 administration protected against neuroinflammation in the enteric nervous system. [] The study reported that the compound prevented increases in glial fibrillary acidic protein (GFAP) immunoreactivity, a marker of glial activation, and reduced neurodegeneration. []
Q5: Does GR-159897 affect glial cells in the enteric nervous system?
A5: Research suggests that GR-159897 can modulate glial cell activity. [] The compound was found to reduce NKA-induced calcium responses in enteric glia, which express NK2Rs. [] This suggests that the neuroprotective effects of GR-159897 might be partly mediated by its ability to dampen glial activation.
Q6: Has GR-159897 been investigated in clinical trials for any specific conditions?
A6: While the provided research papers do not mention specific clinical trials involving GR-159897, they highlight its potential as a therapeutic agent for conditions like asthma and IBS due to its ability to inhibit smooth muscle contraction and potentially mitigate neuroinflammation. [, , ]
Q7: Are there any studies on the role of GR-159897 in paclitaxel-induced peripheral neuropathy?
A7: Research indicates that GR-159897, in combination with the NK1 receptor antagonist L-732,138, can reverse paclitaxel-induced mechanical allodynia and cold hyperalgesia in rats. [] This suggests a potential role for NK2R antagonists in managing chemotherapy-induced peripheral neuropathy. []
Q8: What is the significance of aromatic residues in transmembrane segments for GR-159897 binding to NK2R?
A8: Studies employing mutated NK2R have shown that specific aromatic residues in transmembrane segments V to VII are crucial for the binding of GR-159897. [] Mutations affecting these residues significantly reduced the affinity of GR-159897 for NK2R, highlighting the importance of these structural elements in the drug-receptor interaction. []
Q9: Can GR-159897 be used as a tool to study the role of NK2R in different physiological processes?
A9: Yes, due to its high selectivity and potency, GR-159897 is considered a valuable pharmacological tool for investigating the specific contributions of NK2R in various biological processes, including smooth muscle contraction, neurotransmission, and inflammation. [, , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


